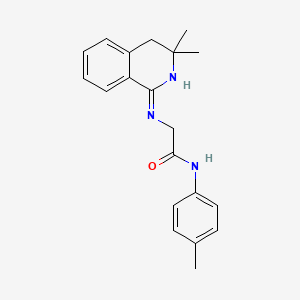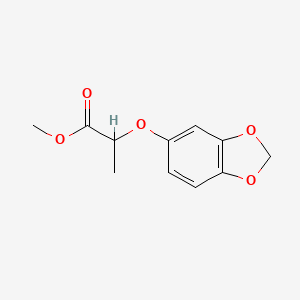
4-cyclopentyl-2-(3-fluorobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-2-(3-fluorobenzyl)morpholine, also known as CFM-2, is a chemical compound that belongs to the class of morpholine-based compounds. It has gained attention in recent years due to its potential applications in scientific research. CFM-2 has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various neurological and inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine is not fully understood, but it is believed to act through multiple pathways. 4-cyclopentyl-2-(3-fluorobenzyl)morpholine has been shown to modulate the activity of various neurotransmitters and receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-cyclopentyl-2-(3-fluorobenzyl)morpholine also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-cyclopentyl-2-(3-fluorobenzyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of various neuroprotective factors in the brain, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). 4-cyclopentyl-2-(3-fluorobenzyl)morpholine also reduces the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 4-cyclopentyl-2-(3-fluorobenzyl)morpholine has been shown to reduce oxidative stress and improve mitochondrial function in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. 4-cyclopentyl-2-(3-fluorobenzyl)morpholine is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine is its relatively low potency compared to other neuroprotective compounds. Additionally, more research is needed to fully understand the long-term effects of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine on the brain and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on 4-cyclopentyl-2-(3-fluorobenzyl)morpholine. One area of interest is the development of more potent derivatives of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine that could be used as drugs for the treatment of neurological and inflammatory disorders. Another direction is the investigation of the long-term effects of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine on the brain and its potential to promote neuroplasticity and cognitive function. Additionally, more research is needed to fully understand the mechanisms of action of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine and its potential interactions with other drugs and compounds.
Métodos De Síntesis
4-cyclopentyl-2-(3-fluorobenzyl)morpholine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentyl magnesium bromide with 3-fluorobenzyl bromide to form the corresponding alcohol, which is then converted to the morpholine derivative using a reagent such as diethylamine.
Aplicaciones Científicas De Investigación
4-cyclopentyl-2-(3-fluorobenzyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit neuroprotective effects in various animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 4-cyclopentyl-2-(3-fluorobenzyl)morpholine has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Propiedades
IUPAC Name |
4-cyclopentyl-2-[(3-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c17-14-5-3-4-13(10-14)11-16-12-18(8-9-19-16)15-6-1-2-7-15/h3-5,10,15-16H,1-2,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKRHRZEBMVPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-3-[(4-isopropyl-1-piperidinyl)methyl]-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6033939.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)
![2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033995.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)
![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)

![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)
![2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)
![N-(3-bromo-4-methylphenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6034041.png)
![N-(2-fluorophenyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034053.png)